molecular formula C12H8N2O6S2 B14754051 Benzenesulfonothioic acid, 4-nitro-, S-(4-nitrophenyl) ester CAS No. 1041-15-2

Benzenesulfonothioic acid, 4-nitro-, S-(4-nitrophenyl) ester

Cat. No.: B14754051
CAS No.: 1041-15-2
M. Wt: 340.3 g/mol
InChI Key: YYXPNQJHXQMBPG-UHFFFAOYSA-N
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Description

Benzenesulfonothioic acid, 4-nitro-, S-(4-nitrophenyl) ester is an organic compound with the molecular formula C12H8N2O6S2 This compound is characterized by the presence of a sulfonothioic acid group attached to a benzene ring, with nitro groups on both the benzenesulfonothioic acid and the phenyl ester moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonothioic acid, 4-nitro-, S-(4-nitrophenyl) ester typically involves the reaction of benzenesulfonothioic acid with 4-nitrophenol in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common dehydrating agents used in this synthesis include thionyl chloride or phosphorus oxychloride. The reaction is typically conducted at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonothioic acid, 4-nitro-, S-(4-nitrophenyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of corresponding amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Benzenesulfonothioic acid, 4-nitro-, S-(4-nitrophenyl) ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonothioic acid derivatives.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of benzenesulfonothioic acid, 4-nitro-, S-(4-nitrophenyl) ester involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their catalytic activity. The presence of nitro groups enhances its reactivity and binding affinity to target molecules, making it a potent inhibitor in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonothioic acid, 4-methoxy-, S-(4-methoxyphenyl) ester
  • Benzenesulfonothioic acid, 4-chloro-, S-(4-chlorophenyl) ester
  • Benzenesulfonothioic acid, 4-bromo-, S-(4-bromophenyl) ester

Uniqueness

Benzenesulfonothioic acid, 4-nitro-, S-(4-nitrophenyl) ester is unique due to the presence of nitro groups, which impart distinct chemical properties and reactivity. The nitro groups enhance its potential as an inhibitor and its ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications.

Properties

CAS No.

1041-15-2

Molecular Formula

C12H8N2O6S2

Molecular Weight

340.3 g/mol

IUPAC Name

1-nitro-4-(4-nitrophenyl)sulfonylsulfanylbenzene

InChI

InChI=1S/C12H8N2O6S2/c15-13(16)9-1-5-11(6-2-9)21-22(19,20)12-7-3-10(4-8-12)14(17)18/h1-8H

InChI Key

YYXPNQJHXQMBPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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